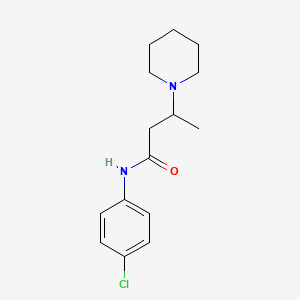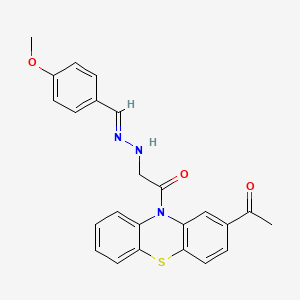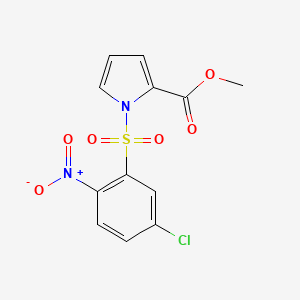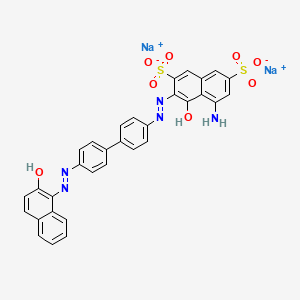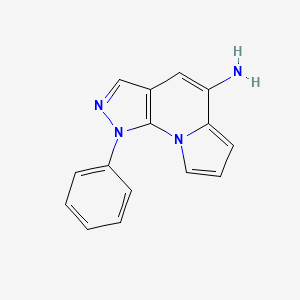
3-Methyl-D-aspartic acid, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-D-aspartic acid, (3R)-, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a methyl group attached to the third carbon of the aspartic acid backbone, specifically in the (3R) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-D-aspartic acid, (3R)-, can be achieved through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to obtain the desired product . Another method includes the use of enzymatic protocols for the chiral resolution of N-methyl-D,L-aspartic acid using specific demethylases .
Industrial Production Methods: Industrial production of 3-Methyl-D-aspartic acid, (3R)-, often involves the use of optimized enzymatic processes to ensure high yield and purity. These processes typically operate under controlled temperature and pH conditions to maximize the efficiency of the enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-D-aspartic acid, (3R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-D-aspartic acid, (3R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and neuroprotection.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 3-Methyl-D-aspartic acid, (3R)-, involves its interaction with specific molecular targets, such as glutamate receptors. It acts as an agonist at these receptors, modulating calcium ion homeostasis and influencing neuroexcitatory events . The compound’s effects are mediated through the activation of signaling pathways that regulate neuronal activity and synaptic plasticity .
Comparación Con Compuestos Similares
N-Methyl-D-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
DL-threo-β-Methylaspartic acid: A stereoisomer of 3-Methyl-D-aspartic acid with different spatial arrangement of atoms.
Uniqueness: 3-Methyl-D-aspartic acid, (3R)-, is unique due to its specific (3R) configuration, which imparts distinct biochemical properties and interactions compared to its isomers and other derivatives. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological activity .
Propiedades
Número CAS |
86562-29-0 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Clave InChI |
LXRUAYBIUSUULX-PWNYCUMCSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
